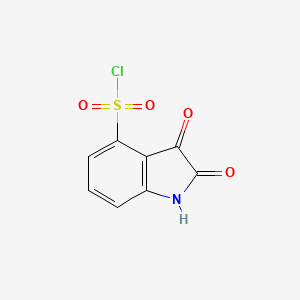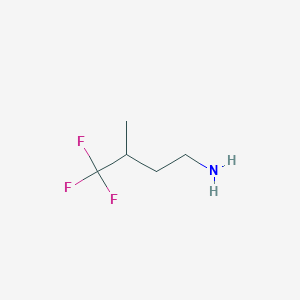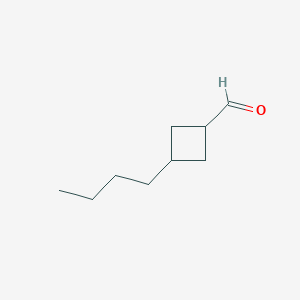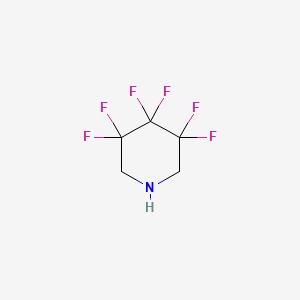
3,3,4,4,5,5-Hexafluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexafluoropiperidine is a fluorinated derivative of piperidine, characterized by the presence of six fluorine atoms attached to the piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, altered reactivity, and improved pharmacokinetic properties, making fluorinated compounds valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5-Hexafluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The piperidine ring can participate in addition reactions with various electrophiles and nucleophiles
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3,3,4,4,5,5-Hexafluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential therapeutic applications, such as in drug design and development.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers .
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic properties and reactivity. The fluorine atoms can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the compound’s behavior in different environments. Additionally, the high electronegativity of fluorine can influence the compound’s binding affinity to molecular targets, making it a valuable tool in drug design and other applications .
Comparaison Avec Des Composés Similaires
Piperidine: A non-fluorinated analog with different chemical properties and reactivity.
3,3,4,4,5,5-Hexafluoropiperidine Hydrochloride: A salt form of the compound with distinct solubility and stability characteristics.
Other Fluorinated Piperidines: Compounds with varying degrees of fluorination and different applications .
Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
2145-59-7 |
|---|---|
Formule moléculaire |
C5H5F6N |
Poids moléculaire |
193.09 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexafluoropiperidine |
InChI |
InChI=1S/C5H5F6N/c6-3(7)1-12-2-4(8,9)5(3,10)11/h12H,1-2H2 |
Clé InChI |
BHDLDCACIFYONK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(CN1)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
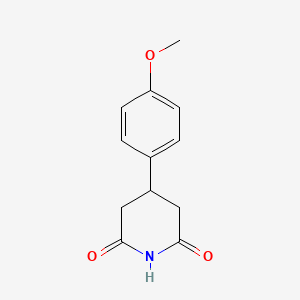
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
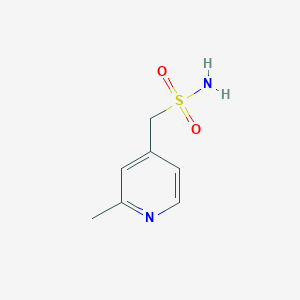
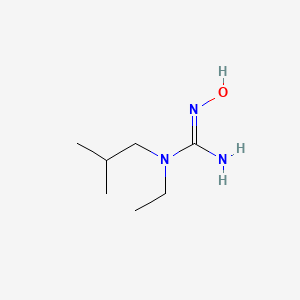
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
